The synthesis of interleukin-1 receptor-associated kinase 4 trans involves several key steps, primarily employing organic chemistry techniques. A common method includes:
The molecular structure of interleukin-1 receptor-associated kinase 4 trans is characterized by a complex arrangement that facilitates its interaction with the target enzyme. Key structural features include:
The three-dimensional conformation can be analyzed using computational modeling techniques, revealing how specific functional groups interact with the active site of IRAK4.
Interleukin-1 receptor-associated kinase 4 trans participates in several notable chemical reactions:
The mechanism of action for interleukin-1 receptor-associated kinase 4 trans involves several steps:
Data from various studies indicate that the inhibitor's effectiveness is dose-dependent, with IC50 values often reported around 157.5 nM under specific assay conditions .
Key physical and chemical properties of interleukin-1 receptor-associated kinase 4 trans include:
Additional analyses, such as high-performance liquid chromatography (HPLC), confirm purity levels above 90%, critical for ensuring reproducibility in biological assays.
Interleukin-1 receptor-associated kinase 4 trans has several significant applications:
The IRAK4 kinase domain features a unique ATP-binding pocket distinguished by a tyrosine gatekeeper residue (Tyr262). Unlike most kinases with bulky hydrophobic gatekeepers, Tyr262 forms a hydrogen bond with the conserved glutamate (Glu233) on helix αC, stabilizing an active "αC-in" conformation essential for catalytic competence [2] [9]. This interaction "pulls" helix αC inward, collapsing a hydrophobic back pocket typically exploited by type II inhibitors [2] [6]. Consequently, the ATP-binding site exhibits restricted flexibility, rendering IRAK4 less susceptible to inhibitors targeting inactive (DFG-out) conformations [6]. Crystallographic studies reveal that Tyr262 sterically occludes a deep hydrophobic cavity, fundamentally shaping inhibitor design strategies toward type I inhibitors that bind the active conformation [2] [9].
Table 1: Key Structural Features of the IRAK4 ATP-Binding Pocket
Feature | Structural Role | Impact on Inhibitor Design |
---|---|---|
Tyr262 Gatekeeper | Forms H-bond with Glu233; stabilizes αC-helix "in" orientation | Limits access to hydrophobic back pocket; favors type I inhibitors |
Hydrophobic Back Pocket | Collapsed due to αC-helix position | Impedes binding of type II inhibitors targeting DFG-out conformation |
Lys213-Glu233 Salt Bridge | Critical for catalytic activity; maintained in active conformation | Essential for high-affinity binding of ATP-competitive inhibitors like IRAK inhibitor 4 trans |
Activation Loop | Phosphate-binding resembles tyrosine kinases; requires phosphorylation for activity | Inhibitors may target unphosphorylated inactive states for selectivity |
The N-terminal death domain (DD) of IRAK4 is indispensable for kinase activation and signal transduction. Upon ligand binding to IL-1R or TLRs, the adaptor protein MyD88 nucleates the assembly of the Myddosome complex—a hierarchical oligomer involving MyD88, IRAK4, and IRAK2 via DD-DD interactions [7] [9]. This assembly induces IRAK4 dimerization, positioning kinase domains for trans-autophosphorylation at Thr342/Thr345 within the activation loop [7]. Structural analyses confirm that Myddosome formation acts as an allosteric switch, converting IRAK4 from a catalytically inactive monomer (KD = 2.5 μM) to an active dimer capable of phosphorylating downstream substrates like IRAK1 [7] [9]. Mutations disrupting DD interactions (e.g., R12C variant) abolish MyD88 binding and IL-1 signaling, underscoring the DD's scaffolding role as non-redundant with kinase activity [3].
Table 2: IRAK4 Activation Mechanism via the Myddosome
Step | Molecular Event | Functional Consequence |
---|---|---|
Receptor Ligation | IL-1/TLR binding induces receptor dimerization | Recruits MyD88 via TIR domains |
Myddosome Assembly | MyD88 oligomerizes; recruits IRAK4 via DD-DD interactions | Forces IRAK4 dimerization |
IRAK4 Trans-Autophosphorylation | Dimerized kinase domains phosphorylate activation loops (Thr342/Thr345) | Full kinase activation |
Downstream Signaling | Active IRAK4 phosphorylates IRAK1/2; activates TRAF6/NF-κB pathways | Amplification of inflammatory and immune responses |
IRAK4 is the "master IRAK" due to its non-redundant role in initiating Myddosome signaling, unlike other IRAK family members [10]. Key structural and functional distinctions include:
Table 3: Comparative Structural and Functional Features of IRAK Family Members
Feature | IRAK4 | IRAK1 | IRAK2 | IRAK-M (IRAK3) |
---|---|---|---|---|
Catalytic Activity | Active kinase; essential for signaling | Active kinase; partially redundant | Scaffold-dominant; weak kinase | Pseudokinase (inactive) |
Gatekeeper Residue | Tyr262 | Thr358 | Leu/Met variant | Phe residue |
C-terminal Domain | Short; lacks regulatory extensions | Extended ProST domain | Extended ProST domain | Extended ProST domain |
Primary Function | Initiator kinase; scaffolds Myddosome | Signal amplification | Sustains cytokine production | Negative regulator |
Phenotype of Loss | Abolished IL-1R/TLR responses | Partial signaling defects | Reduced late-phase cytokines | Hyperinflammation |
IRAK inhibitor 4 trans (CAS# 2070014-89-8; MW: 620.66 g/mol) exhibits stereochemical specificity critical for its inhibitory potency. The compound's core structure incorporates a chiral cyclopropyl group in the trans configuration, which optimizes binding complementarity with IRAK4's ATP pocket [4] [8]. Molecular dynamics simulations confirm the trans-isomer stabilizes a bioactive conformation where the cyclopropyl moiety occupies a hydrophobic cleft near Leu237 and Val239, reducing conformational entropy penalties upon binding [6]. In contrast, the cis-isomer induces steric clashes with Tyr262, diminishing affinity by >10-fold [8]. Pharmacokinetic studies note the trans configuration enhances metabolic stability, attributed to reduced exposure of labile bonds to oxidative enzymes [4]. This stereospecificity underpins the compound's cellular efficacy, evidenced by its suppression of LPS-induced TNFα and IL-6 in macrophages (IC₅₀ < 100 nM) [4].
The pharmacophore of IRAK inhibitor 4 trans comprises three key elements enabling selective inhibition:
Virtual screening pipelines integrating de novo design and 3D-QSAR have validated this pharmacophore, demonstrating that modifications enhancing logP optimization (targeting 1–3) improve membrane permeability without compromising IRAK4 binding [5] [9]. Compared to clinical candidates like PF-06650833, IRAK inhibitor 4 trans exhibits superior kinase selectivity due to its minimized interaction with the P-loop, reducing off-target binding to kinases like FLT3 or JAK2 [5] [9].
Table 4: Pharmacophore Elements of IRAK Inhibitor 4 trans and Their Roles
Pharmacophore Element | Structural Feature | Binding Interactions with IRAK4 | Biological Impact |
---|---|---|---|
Pyrimidine-2,4-diamine core | Central scaffold | H-bonds with Met265 backbone; π-stacking with Tyr262 | Anchors inhibitor in ATP site; confers base affinity |
4-(Trifluoromethyl)phenyl group | Hydrophobic/electron-deficient moiety | Van der Waals contacts with Leu237/Val239; F···H interactions | Enhances potency; leverages gatekeeper pocket topology |
Trans-cyclopropyl linker | Chiral spacer in trans configuration | Fills hydrophobic cleft near αC-helix; minimizes solvent exposure | Dictates stereoselectivity; improves metabolic stability |
Tertiary piperidine alcohol | Solvent-exposed group | Forms H-bond with Asp329; modulates solubility | Enhances membrane permeability; reduces off-target binding |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1